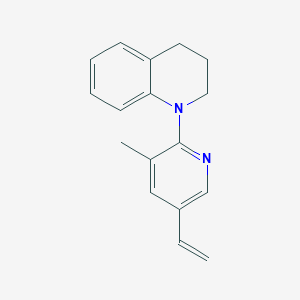
3,6,8-Trichloroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,8-Trichloroquinolin-2(1H)-one is a chlorinated derivative of quinolin-2(1H)-one This compound is characterized by the presence of three chlorine atoms at positions 3, 6, and 8 on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,8-Trichloroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted quinolin-2(1H)-one derivatives with various functional groups.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dechlorinated quinolin-2(1H)-one derivatives.
Applications De Recherche Scientifique
3,6,8-Trichloroquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3,6,8-Trichloroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 8, which may affect its reactivity and binding properties.
3,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 6, leading to different chemical behavior.
6,8-Dichloroquinolin-2(1H)-one: Lacks the chlorine atom at position 3, resulting in distinct properties.
Uniqueness
3,6,8-Trichloroquinolin-2(1H)-one is unique due to the presence of three chlorine atoms at specific positions on the quinoline ring. This unique substitution pattern can influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H4Cl3NO |
|---|---|
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
3,6,8-trichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-1-4-2-7(12)9(14)13-8(4)6(11)3-5/h1-3H,(H,13,14) |
Clé InChI |
CRQLNLTZHUAPFM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)




![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)




![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)

